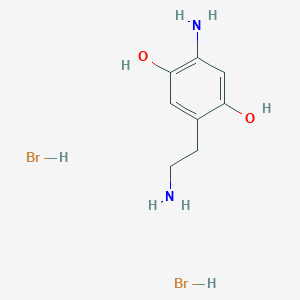

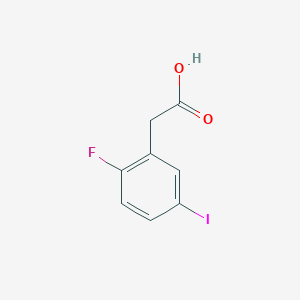

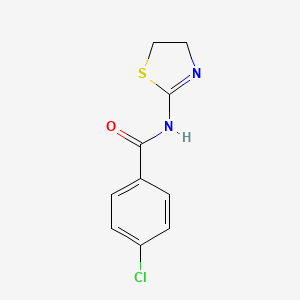

![molecular formula C18H22N2O2 B6619215 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 878453-67-9](/img/structure/B6619215.png)

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione

Overview

Description

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione, also known as 2-azaspiro[4.4]nonane-1,3-dione, is a spirocyclic compound that has attracted much attention in recent years due to its unique structure and potential applications in the field of medicinal chemistry. It is a member of the spirocyclic compounds, which are compounds that contain a spirocyclic ring system, a type of ring system that consists of two fused rings that are connected by a single bond. The structure of 2-azaspiro[4.4]nonane-1,3-dione is composed of two fused rings, a six-membered ring and a four-membered ring, connected by a single bond.

Scientific Research Applications

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione has a wide range of applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of a variety of biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the development of drugs for the treatment of cancer, Alzheimer’s disease, and other diseases.

Mechanism of Action

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione has been shown to interact with a variety of biological targets, including proteins, enzymes, and receptors. It has been shown to bind to proteins, such as the cytochrome P450 family of enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to interact with enzymes, such as the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Finally, it has been shown to bind to receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to modulate the activity of enzymes, and to interact with receptors. In addition, it has been shown to have neuroprotective effects, to reduce oxidative stress, and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione is an attractive compound for use in laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it also has some limitations. For example, it is not very soluble in water and can be difficult to purify. In addition, it can be difficult to accurately measure its concentration in solution.

Future Directions

The potential applications of 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione are vast, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and identification of new biological targets. In addition, there is potential for the development of new drugs based on this compound, as well as the development of new analytical methods for its detection and quantification. Finally, there is potential for the development of new applications for this compound in the field of medicinal chemistry.

Synthesis Methods

2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione can be synthesized by a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Grignard reaction. The most commonly used method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction results in the formation of a spirocyclic compound, such as 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione[4.4]nonane-1,3-dione.

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-azaspiro[4.4]nonane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-16-11-18(8-3-4-9-18)17(22)20(16)13-19-10-7-14-5-1-2-6-15(14)12-19/h1-2,5-6H,3-4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTDUFUTGMDPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C2=O)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143452 | |

| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878453-67-9 | |

| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878453-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

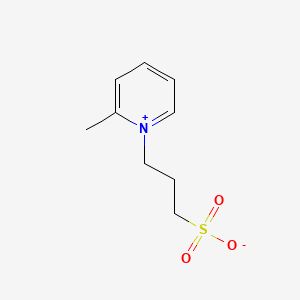

![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

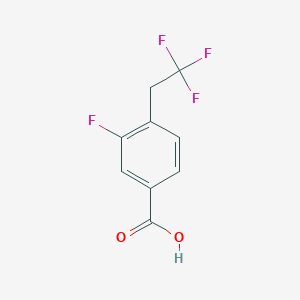

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

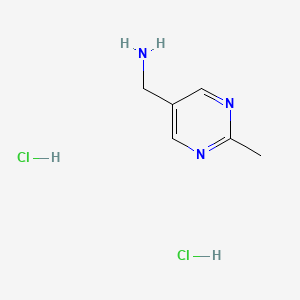

![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)